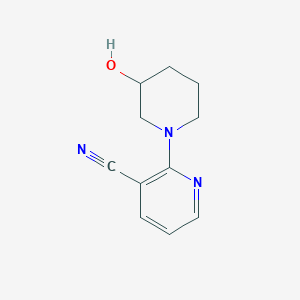

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYVFZYEHUTCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671445 | |

| Record name | 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-18-9 | |

| Record name | 2-(3-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Route

One common approach starts with a halogenated pyridine-3-carbonitrile derivative, such as 2-chloropyridine-3-carbonitrile, which undergoes nucleophilic substitution with 3-hydroxypiperidine. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF), which facilitate the nucleophilic attack.

-

- Solvents: DMF, dioxane, THF, or dichloromethane (DCM)

- Base: Triethylamine or diisopropylethylamine to deprotonate the hydroxyl group and enhance nucleophilicity

- Temperature: Ambient to reflux conditions (generally 0.5 h to several days depending on temperature and reagents)

-

- 2-Chloropyridine-3-carbonitrile (electrophile)

- 3-Hydroxypiperidine (nucleophile)

- Base (e.g., triethylamine)

Mechanism:

The hydroxylated piperidine nitrogen attacks the electrophilic carbon bearing the chlorine on the pyridine ring, displacing the chloride ion and forming the N-substituted product.-

- The reaction can be catalyzed or facilitated by coupling agents such as N,N-carbonyldiimidazole (CDI), 1-hydroxy-1,2,3-benzotriazole (HOBT), or O-benzotriazol-1-yl-N,N,N,N-tetramethyluronium tetrafluoroborate (TBTU) to improve yields and selectivity.

- Anhydrous conditions are preferred to prevent hydrolysis of sensitive intermediates.

- The reaction is tolerant to a wide temperature range, but refluxing often improves reaction rates and yields.

Stepwise Synthesis via Intermediate Formation

An alternative method involves the preparation of intermediates such as (Z)-3-(2-chloro-5-nitro-pyridin-4-yl)-2-hydroxy-acrylic acid ethyl ester, which can be converted to piperidinyl pyridine derivatives through multi-step transformations:

- Step 1: Formation of intermediate acrylate esters with chloro and nitro substituents on the pyridine ring.

- Step 2: Reduction of the nitro group to an amine or direct substitution with hydroxypiperidine under basic conditions.

Step 3: Cyclization or further functional group manipulation to introduce hydroxyl groups on the piperidine ring.

-

- Use of sodium hydride in DMF for deprotonation and alkylation steps

- Alkylating agents such as methyl iodide or 2-bromopropane for further functionalization

- Heating from ambient temperature to reflux to promote reaction completion

-

- Allows for the introduction of various substituents on the pyridine ring before final coupling

- Provides flexibility in modifying the piperidine ring substituents

Data Table Summarizing Key Preparation Parameters

| Preparation Method | Starting Materials | Solvent(s) | Base/Catalyst | Temperature Range | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Chloropyridine-3-carbonitrile, 3-Hydroxypiperidine | DMF, Dioxane, THF, DCM | Triethylamine, DIPEA, CDI, HOBT, TBTU | Ambient to reflux | 0.5 h to several days | 60-90 | Anhydrous conditions preferred; coupling agents improve yield |

| Stepwise intermediate route | (Z)-3-(2-chloro-5-nitro-pyridin-4-yl)-2-hydroxy-acrylic acid ethyl ester, sodium hydride, alkylating agents | DMF | Sodium hydride, triethylamine | Ambient to reflux | Several hours to days | 50-85 | Allows for diverse substitution patterns on pyridine ring |

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(3-oxopiperidin-1-yl)pyridine-3-carbonitrile.

Reduction: Formation of 2-(3-hydroxypiperidin-1-yl)pyridine-3-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-carbonitrile Derivatives with Piperidine/Piperazine Substituents

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)

- Structure : Pyridine-3-carbonitrile with a piperazine-linked pyrimidine group and a chlorine substituent at the 5-position.

- Molecular Weight : 357.84 g/mol.

- Key Features : The piperazine-pyrimidine substituent enhances binding to kinase targets, as seen in RET kinase inhibitors .

2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)

- Structure : Naphthyridine-3-carbonitrile with a 4-methylpiperazine substituent.

- Pharmacology : Exhibits antidepressant-like effects in rodent models via serotonin receptor modulation (pA2 comparable to ondansetron) .

- Comparison : The naphthyridine backbone distinguishes it from pyridine-based analogs. The 3-hydroxypiperidine group in the target compound may offer superior hydrogen-bonding interactions compared to NA-2’s methylpiperazine.

Pyridine-3-carbonitrile Derivatives with Heteroaryl Substituents

6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives (2a-f, 5a-d)

- Synthesis : Prepared via Thorpe-Ziegler cyclization, yielding compounds with chlorothiophenyl and furan/pyrrole substituents .

Physical Properties :

Compound Melting Point (°C) Yield (%) 2e 188–189 87 5a 182–184 88 - Comparison : The 2-oxopropoxy group in these derivatives introduces ester-like reactivity, contrasting with the 3-hydroxypiperidine’s stability. These compounds also display antibacterial activity, suggesting the target compound may share bioactivity depending on substituent effects .

2-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Pyridine-3-carbonitrile Derivatives with Hydroxy/Alkynyl Groups

3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

- Structure : Features a hydroxypropynyl group at the 5-position.

- Relevance : The alkynyl-hydroxyl moiety may enhance solubility or serve as a synthetic handle for further modifications .

- Comparison : Unlike the target compound’s piperidine ring, this derivative’s linear hydroxypropynyl group could reduce steric hindrance but limit interactions with hydrophobic binding pockets.

Structural and Functional Implications

Impact of Substituents on Pharmacological Activity

- Hydroxyl Groups : The 3-hydroxypiperidine substituent in the target compound may improve water solubility and enable hydrogen bonding with biological targets (e.g., kinases or neurotransmitter receptors) .

- Heteroaryl vs. Saturated Rings : Piperidine/piperazine derivatives (e.g., NA-2, CAS 2640845-93-6) often exhibit neuropharmacological or kinase-inhibitory effects, while heteroaryl-substituted analogs (e.g., 2e, 5a) show antibacterial activity .

Physicochemical Properties

- Melting Points : Derivatives with bulky substituents (e.g., 2e at 188–189°C) generally have higher melting points than those with flexible chains .

- Log P Trends : Piperazine-containing compounds (e.g., NA-2) have optimal log P values for blood-brain barrier penetration, suggesting the target compound’s hydroxyl group might reduce lipophilicity .

Biological Activity

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxypiperidine moiety and a cyano group. Its chemical structure is critical for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound acts primarily as a dual ligand for histamine H3 and sigma-1 receptors. The modulation of these receptors has implications for pain management and neuroprotection:

- Histamine H3 Receptor : Involved in neurotransmitter release regulation, making it a target for treating neurological disorders.

- Sigma-1 Receptor : Plays a role in pain modulation and neuroprotection, suggesting potential applications in managing neuropathic pain.

Analgesic Effects

A study highlighted the compound's analgesic properties, demonstrating efficacy in models of nociceptive and neuropathic pain. This dual-action mechanism may enhance opioid analgesia while reducing side effects associated with traditional pain medications .

Antiviral Activity

Recent investigations into pyridine derivatives have shown that compounds similar to this compound exhibit antiviral properties against HIV. The structure's influence on inhibitory activity against HIV reverse transcriptase and integrase has been documented, indicating potential as an antiviral agent .

Table 1: Biological Activities of this compound

Case Studies

- Pain Management : In a preclinical study, this compound was administered to animal models experiencing chronic pain. Results indicated a significant reduction in pain perception, suggesting its potential as a therapeutic agent for chronic pain conditions.

- HIV Treatment : A series of compounds based on the pyridine scaffold were synthesized and tested for their antiviral efficacy. The findings showed that modifications similar to those in this compound resulted in improved potency against various HIV strains, highlighting the compound's relevance in antiviral drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution between pyridine-3-carbonitrile derivatives and functionalized piperidine precursors. For example, hydroxylated piperidine intermediates may undergo coupling with activated pyridine rings under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF . Yield optimization requires precise control of stoichiometry, temperature (often 60–100°C), and exclusion of moisture. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of the pyridine and piperidine moieties, particularly the hydroxypiperidinyl substituent. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitrile (-CN) and hydroxyl (-OH). High-resolution mass spectrometry (HRMS) resolves isotopic patterns to validate molecular formula .

Q. How can researchers conduct initial biological screening to assess the compound’s pharmacological potential?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold. For instance, kinase inhibition assays or GPCR binding studies (e.g., using radioligand displacement) provide preliminary activity data. Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) and solubility/pharmacokinetic studies (e.g., LogP determination) inform further optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

- Methodological Answer : Systematically modify substituents on the pyridine and piperidine rings while monitoring biological activity. For example:

| Modification Site | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| Piperidine C3-OH | Replacement with -OCH₃ | Reduced solubility, increased metabolic stability | |

| Pyridine C2 | Introduction of -F | Enhanced kinase inhibition potency |

Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes, guiding rational design .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity in test compounds. To address this:

- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

- Validate compound purity via HPLC (>95%) before testing.

- Compare results with structurally analogous compounds (e.g., 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide) to identify scaffold-specific trends .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound in complex biological systems?

- Methodological Answer : Combine in vitro target engagement assays (e.g., thermal shift assays for protein binding) with in silico simulations. For example:

- Proteomic profiling : Use affinity-based pull-down assays coupled with LC-MS/MS to identify interacting proteins.

- Pathway analysis : CRISPR-Cas9 knockout models or RNAi silencing of putative targets (e.g., PI3K/AKT pathway components) validate functional relevance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data for this compound?

- Methodological Answer : Solubility discrepancies may stem from pH-dependent ionization (e.g., hydroxypiperidine’s pKa ~8.5) or polymorphic forms. Conduct pH-solubility profiling (USP buffer systems) and differential scanning calorimetry (DSC) to characterize crystalline vs. amorphous states. Accelerated stability studies (40°C/75% RH) under varying pH conditions clarify degradation pathways .

Key Challenges and Solutions

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.